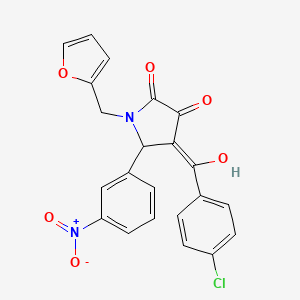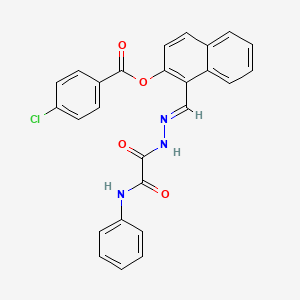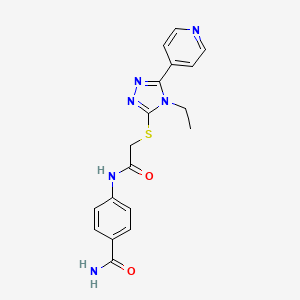
1,3-benzodioxole-5-carbaldehyde N-phenylthiosemicarbazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-benzodioxole-5-carbaldehyde N-phenylthiosemicarbazone typically involves the reaction of 1,3-benzodioxole-5-carbaldehyde with N-phenylthiosemicarbazide. The reaction is usually carried out in an appropriate solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-benzodioxole-5-carbaldehyde N-phenylthiosemicarbazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiosemicarbazone group to corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiosemicarbazone group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted thiosemicarbazones depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its antimicrobial and antiparasitic properties.
Medicine: Explored for its potential anticancer activity, particularly in inducing apoptosis in cancer cells.
Mécanisme D'action
The mechanism of action of 1,3-benzodioxole-5-carbaldehyde N-phenylthiosemicarbazone involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to metal ions, forming complexes that can interfere with biological processes.
Pathways Involved: It can induce apoptosis in cancer cells by inhibiting key enzymes and disrupting cellular homeostasis.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,3-benzodioxole-5-carbaldehyde N-ethylthiosemicarbazone
- 1,3-benzodioxole-5-carbaldehyde N-(3-methylphenyl)thiosemicarbazone
- 1,3-benzodioxole-5-carbaldehyde N-(4-fluorophenyl)thiosemicarbazone
Uniqueness
1,3-benzodioxole-5-carbaldehyde N-phenylthiosemicarbazone is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its phenylthiosemicarbazone moiety is particularly effective in forming metal complexes and exhibiting antimicrobial and anticancer properties .
Propriétés
Numéro CAS |
83796-44-5 |
|---|---|
Formule moléculaire |
C15H13N3O2S |
Poids moléculaire |
299.3 g/mol |
Nom IUPAC |
1-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-3-phenylthiourea |
InChI |
InChI=1S/C15H13N3O2S/c21-15(17-12-4-2-1-3-5-12)18-16-9-11-6-7-13-14(8-11)20-10-19-13/h1-9H,10H2,(H2,17,18,21)/b16-9+ |
Clé InChI |
VPVHSSHLCMHCBJ-CXUHLZMHSA-N |
SMILES isomérique |
C1OC2=C(O1)C=C(C=C2)/C=N/NC(=S)NC3=CC=CC=C3 |
SMILES canonique |
C1OC2=C(O1)C=C(C=C2)C=NNC(=S)NC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(3Z)-1-Benzyl-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-hydroxybenzohydrazide](/img/structure/B12025328.png)

![Benzyl 2-(3,4-dimethoxybenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12025332.png)
![2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B12025337.png)
![4-{4-(4-chlorophenyl)-5-[(3-methoxybenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B12025343.png)



![N-(2-bromo-4,6-difluorophenyl)-2-{[4-(prop-2-en-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12025382.png)
![N-(3,4-dimethylphenyl)-2-{(3Z)-3-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B12025388.png)




